4-Bromo-5-iodo-2-methylaniline
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Overview
Description
4-Bromo-5-iodo-2-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, iodine, and methyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methylaniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the aromatic ring through an electrophilic aromatic substitution reaction.
Iodination: Finally, iodine is introduced to the aromatic ring, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen, yielding simpler aniline derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aniline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
4-Bromo-5-iodo-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methylaniline involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylaniline
- 4-Iodo-2-methylaniline
- 2-Bromo-4-methylaniline
- 4-Bromo-2-iodo-5-methoxyaniline
Uniqueness
4-Bromo-5-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the aromatic ring. This combination of halogens can result in distinct chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .
Biological Activity
4-Bromo-5-iodo-2-methylaniline is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H7BrI and a molecular weight of approximately 311.95 g/mol. Its structure features a benzene ring with bromine at the 4-position, iodine at the 5-position, and a methylamino group at the 2-position. This unique dual halogenation enhances its reactivity and versatility in various chemical reactions, making it a valuable precursor in synthetic chemistry.
Biological Activity
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various pharmaceutical compounds. Research indicates that compounds within the aniline class exhibit diverse biological effects, including potential anti-cancer properties . The halogenated structure of this compound may facilitate interactions with specific enzymes or proteins, influencing biochemical pathways critical for cellular functions .
- Enzyme Interaction : The presence of bromine and iodine atoms allows for enhanced binding interactions through halogen bonding, which can modulate enzyme activity.
- Anticancer Potential : Preliminary studies suggest that derivatives of halogenated anilines may inhibit tumor growth by affecting signaling pathways involved in cell proliferation and apoptosis.
- Synthesis of Fluorescent Compounds : This compound can serve as an intermediate in synthesizing highly fluorescent materials, which have applications in imaging and diagnostics .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C7H7BrI | Dual halogenation enhances reactivity; potential anti-cancer properties. |
4-Bromo-2-methylaniline | C7H8Br | Lacks iodine; simpler structure; used in dye synthesis. |
5-Iodo-2-methylaniline | C7H8I | Lacks bromine; different reactivity profile. |
4-Chloro-2-methylaniline | C7H8Cl | Contains chlorine; exhibits different chemical properties. |
5-Bromo-4-iodo-2-methylaniline | C7H8BrI | Similar structure but varies in substitution pattern; used as an intermediate in organic synthesis. |
This table highlights the unique properties of this compound, particularly its dual halogenation which provides distinct reactivity compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound:
- Synthesis Pathways : Various synthetic routes have been explored to obtain this compound efficiently, often involving multi-step organic reactions that emphasize its utility as a precursor in complex molecule construction .
- Biological Evaluations : Experimental evaluations have indicated that halogenated anilines can exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
- Fluorescent Material Development : Research has demonstrated that derivatives of this compound can be utilized to create fluorescent materials for use in biomedical imaging, highlighting its versatility beyond traditional pharmaceutical applications .
Properties
Molecular Formula |
C7H7BrIN |
---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 |
InChI Key |
JCJMLVQCGCXZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)I)Br |
Origin of Product |
United States |
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